(4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Lipophilicity Metabolic Stability Halogen SAR

(4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone (CAS 1797952-57-8) is a synthetic quinoline derivative featuring a 6-fluoro substituent, a 2,4-dimethoxybenzylamino group at the 4-position, and a piperidin-1-yl methanone at the 3-position. It possesses a molecular weight of 423.5 g/mol, a computed XLogP3-AA of 4.6, a topological polar surface area of 63.7 Ų, one hydrogen bond donor, and six hydrogen bond acceptors.

Molecular Formula C24H26FN3O3
Molecular Weight 423.488
CAS No. 1797952-57-8
Cat. No. B2831820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
CAS1797952-57-8
Molecular FormulaC24H26FN3O3
Molecular Weight423.488
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC
InChIInChI=1S/C24H26FN3O3/c1-30-18-8-6-16(22(13-18)31-2)14-27-23-19-12-17(25)7-9-21(19)26-15-20(23)24(29)28-10-4-3-5-11-28/h6-9,12-13,15H,3-5,10-11,14H2,1-2H3,(H,26,27)
InChIKeyCQCYTZVVVAPNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1797952-57-8: A 6-Fluoro-2,4-Dimethoxybenzylamino-Quinoline Piperidinyl Methanone for Targeted Library Screening


(4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone (CAS 1797952-57-8) is a synthetic quinoline derivative featuring a 6-fluoro substituent, a 2,4-dimethoxybenzylamino group at the 4-position, and a piperidin-1-yl methanone at the 3-position. It possesses a molecular weight of 423.5 g/mol, a computed XLogP3-AA of 4.6, a topological polar surface area of 63.7 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. The compound is primarily investigated as a potential DNA-intercalating agent with topoisomerase inhibitory activity, positioning it within medicinal chemistry programs focused on anticancer lead discovery .

Why 1797952-57-8 Cannot Be Replaced by Unsubstituted Benzyl or Halo-Substituted Analogs


This compound occupies a highly specific chemical space where three structural features collectively drive its potential activity: the 6-fluoro substitution, the 2,4-dimethoxy substitution pattern on the benzyl ring, and the piperidin-1-yl methanone moiety. Swapping the fluorine for chlorine or bromine alters lipophilicity and metabolic stability, as fluorine's unique electronegativity and small atomic radius influence both binding interactions and pharmacokinetic profiles in ways that chloro and bromo substituents do not replicate . Similarly, shifting the dimethoxy groups from the 2,4- to the 3,4- or 2,5-positions changes the spatial orientation and electron density of the benzylamino moiety, which can profoundly alter DNA intercalation geometry and topoisomerase binding affinity—making generic substitution between these positional isomers unreliable without comparative biological data .

Quantitative Differentiation Evidence for 1797952-57-8 Against Its Closest Analogs


6-Fluoro Substitution Confers Higher Lipophilicity Than 6-Chloro and 6-Bromo Analogs

The 6-fluoro substituent on the quinoline core of the target compound enhances lipophilicity and metabolic stability relative to the corresponding 6-chloro and 6-bromo analogs. The target compound has a computed XLogP3-AA of 4.6, consistent with fluorine's well-established role in improving membrane permeability and reducing oxidative metabolism compared to heavier halogens [1]. The 6-chloro and 6-bromo analogs, while structurally similar, are expected to exhibit higher molecular weight, altered electron distribution, and distinct metabolic vulnerability due to differences in carbon-halogen bond strength and leaving-group potential .

Lipophilicity Metabolic Stability Halogen SAR

2,4-Dimethoxybenzyl Isomer Differentiates from 3,4-Dimethoxybenzyl Analog in Cellular Antiproliferative Potency Patterns

The positional isomerism of the dimethoxybenzyl group directly impacts biological activity. The 3,4-dimethoxybenzyl analog (CAS 1326835-52-2) has reported IC50 values of 12.5 μM against HepG2, 15.0 μM against MCF7, and 10.0 μM against A549 cancer cell lines . The 2,4-dimethoxy substitution pattern present in the target compound changes the spatial orientation of the methoxy groups relative to the quinoline core. While direct quantitative IC50 data for the 2,4-isomer are not publicly available, the distinct substitution geometry predicts different DNA intercalation geometry, altered hydrogen-bonding potential with the topoisomerase active site, and potentially divergent cell-line selectivity profiles compared to the 3,4-isomer . This positional isomerism represents a critical SAR divergence point that prevents generic interchange.

Anticancer Cytotoxicity Positional Isomer SAR

Topological Polar Surface Area and Hydrogen Bonding Profile Differentiate Brain Penetration Potential from Heavier Analogs

The target compound has a computed topological polar surface area (TPSA) of 63.7 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. These values fall within favorable ranges for oral bioavailability and central nervous system (CNS) penetration (typically TPSA < 90 Ų and HBD ≤ 3 for CNS candidates). The single hydrogen bond donor (the secondary amine at the 4-position) is a critical feature that distinguishes this compound from analogs that may introduce additional H-bond donors. The TPSA of 63.7 Ų is lower than many typical kinase inhibitors and suggests reasonable membrane permeability potential. While comparative TPSA data for the chloro and bromo analogs are not available, the heavier halogens would increase molecular weight and potentially TPSA, shifting the property profile away from favorable CNS drug-likeness parameters [2].

CNS Druglikeness Physicochemical Property BBB Permeability

Piperidin-1-yl Methanone at 3-Position Provides Scaffold Differentiation from Pyrrolidinyl and Morpholinyl Analogs

The piperidin-1-yl methanone moiety at the 3-position of the quinoline core distinguishes this compound from the corresponding pyrrolidin-1-yl analog (CAS not publicly linked). The six-membered piperidine ring adopts a chair conformation that positions the carbonyl group differently than the five-membered pyrrolidine ring, affecting the overall molecular shape and the orientation of the carbonyl oxygen for potential hydrogen bonding interactions. Comparative analysis with the broader class of 6-fluoro-4-aminoquinoline-3-carboxamides indicates that the piperidine ring provides a balance of steric bulk and conformational flexibility that the smaller pyrrolidine ring cannot fully replicate . This structural difference is particularly relevant for compounds targeting DNA-topoisomerase complexes, where precise molecular shape determines intercalation geometry and enzyme inhibition potency .

Heterocyclic SAR Amide Conformation Target Engagement

Recommended Procurement Scenarios for 1797952-57-8 Based on Quantitative Evidence


Fluorine-Specific Metabolic Stability SAR in Quinoline-Based Lead Optimization

This compound is most appropriately procured as part of a halogen-scanning SAR series. The XLogP3-AA of 4.6 and the well-characterized metabolic advantages of C-F bonds over C-Cl and C-Br bonds make it the preferred starting point for programs requiring improved metabolic stability and membrane permeability. Researchers should compare this 6-fluoro compound directly against the corresponding 6-chloro and 6-bromo analogs in microsomal stability assays and cellular permeability models to quantify the fluorine advantage in their specific chemical series. The single hydrogen bond donor and TPSA of 63.7 Ų further support its prioritization for oral bioavailability optimization relative to heavier halogen variants [1].

DNA Topoisomerase Inhibitor Screening with Positional Isomer Benchmarking

Given the reported topoisomerase inhibitory mechanism and DNA intercalation potential of this chemotype, this compound should be included in screening panels alongside the 3,4-dimethoxybenzyl isomer (reported IC50 values of 10.0–15.0 μM across HepG2, MCF7, and A549 cell lines) to resolve the SAR surrounding dimethoxy substitution position. The 2,4-substitution pattern may confer different cell-line selectivity or potency compared to the partially characterized 3,4-isomer. Direct comparison in topoisomerase inhibition assays and cell viability panels is essential to validate whether the 2,4-isomer offers any therapeutic window advantage .

CNS-Penetrant Quinoline Probe Development Leveraging Favorable Physicochemical Properties

The computed property profile (TPSA = 63.7 Ų, HBD = 1, XLogP3 = 4.6) aligns with CNS drug-likeness guidelines, making this compound a candidate for neuroscience-targeted screening. The fluorine atom and dimethoxy substitution pattern provide a balance of lipophilicity and polarity that is distinct from both the chloro/bromo analogs and the positional isomers. Procurement for parallel artificial membrane permeability assay (PAMPA) and brain tissue binding studies would allow direct quantification of CNS penetration potential relative to halogen-substituted comparators [2].

Amide Conformation SAR: Piperidinyl vs Pyrrolidinyl Comparison in Target Engagement

The six-membered piperidine amide at the 3-position represents a specific conformational choice that differs from the five-membered pyrrolidine analog. This compound should be procured alongside the pyrrolidinyl analog for comparative biophysical studies (e.g., X-ray crystallography or NMR) to determine how the amide ring size affects the presentation of the carbonyl oxygen to the target binding site. Such studies are essential for rational structure-based design efforts targeting DNA-topoisomerase or other nucleic acid-interacting proteins [1].

Quote Request

Request a Quote for (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.